molecular formula C13H10ClFO B1597881 4-(4-Fluorobenzyloxy)chlorobenzene CAS No. 332-04-7

4-(4-Fluorobenzyloxy)chlorobenzene

Cat. No.: B1597881
CAS No.: 332-04-7
M. Wt: 236.67 g/mol
InChI Key: ODHILXHPVCJKJW-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)chlorobenzene is an organic compound with the molecular formula C₁₃H₁₀ClFO. It is characterized by the presence of a fluorobenzyl group and a chlorobenzene moiety connected through an oxygen atom. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorobenzyloxy)chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyloxy)chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzylic ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-(4-Fluorobenzyloxy)chlorobenzene is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyloxy)chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets, while the chlorobenzene moiety can influence the compound’s overall reactivity and stability. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyloxy)chlorobenzene
  • 4-(4-Fluorobenzyloxy)fluorobenzene
  • 4-(4-Methylbenzyloxy)chlorobenzene

Uniqueness

4-(4-Fluorobenzyloxy)chlorobenzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-chloro-4-[(4-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHILXHPVCJKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366496
Record name 4-(4-Fluorobenzyloxy)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-04-7
Record name 4-(4-Fluorobenzyloxy)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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